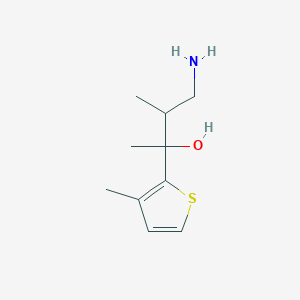
4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C10H17NOS. It contains an amino group, a methyl group, and a thiophene ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol typically involves the condensation of appropriate precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydrothiophene derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylthiophene-3-carboxylate: Similar thiophene-based compound with antimicrobial activity.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.
Biological Activity
4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol is a complex organic compound notable for its unique structural features, including an amino group and a thiophene ring within a branched butanol framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C10H17NOS
- Molecular Weight : Approximately 199.31 g/mol
- Structure : The compound features a branched butanol structure with a 3-methylthiophenyl substituent, contributing to its distinct chemical properties.
Research indicates that this compound may interact with various biological targets, potentially influencing pathways relevant to neurochemistry and pharmacology. The presence of the amino group suggests possible interactions with neurotransmitter systems, while the thiophene ring may enhance lipophilicity, facilitating membrane penetration.
Pharmacological Studies
Several studies have explored the pharmacological potential of this compound:
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in conditions like Parkinson's disease. These effects are hypothesized to arise from modulation of neurotransmitter release and protection against oxidative stress.
- Antioxidant Activity : The compound's structural components may contribute to antioxidant activity, which is crucial in mitigating cellular damage caused by free radicals. This property is particularly significant in the context of age-related diseases.
- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains, suggesting that this compound might possess antimicrobial activity worth investigating further.
Study on Neuroprotective Properties
In a study examining the neuroprotective effects of thiophene derivatives, researchers found that compounds similar to this compound significantly reduced neuronal apoptosis in vitro when exposed to neurotoxic agents. The mechanism was linked to enhanced antioxidant enzyme activity and reduced levels of reactive oxygen species (ROS).
Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial efficacy of several thiophene-containing compounds, including this compound. Results indicated that this compound demonstrated moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H17NOS |
| Molecular Weight | 199.31 g/mol |
| Potential Activities | Neuroprotective, Antioxidant, Antimicrobial |
| Research Findings | Reduced neuronal apoptosis; Moderate antimicrobial activity |
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
4-amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C10H17NOS/c1-7-4-5-13-9(7)10(3,12)8(2)6-11/h4-5,8,12H,6,11H2,1-3H3 |
InChI Key |
RXCSHAWGTFJLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















